![molecular formula C23H18F4N2O B560303 N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide CAS No. 1159996-20-9](/img/structure/B560303.png)

N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide

Übersicht

Beschreibung

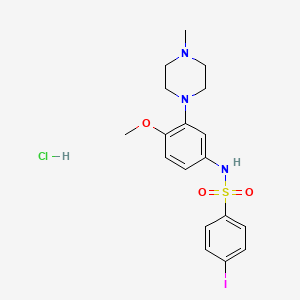

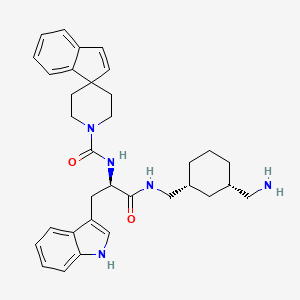

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a trifluoromethylphenyl group, and an isoquinoline group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction analysis . This provides information about the arrangement of atoms in the molecule and the types of bonds present.

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the functional groups present in the molecule . For example, the fluorophenyl and trifluoromethylphenyl groups could potentially undergo various substitution reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For example, the molecular weight and formula of similar compounds can be determined using mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Pharmacokinetics

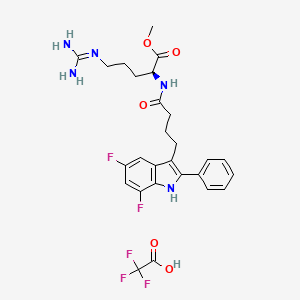

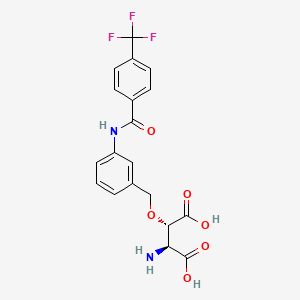

N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide and its derivatives have been extensively studied for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Renzulli et al. (2011) studied the metabolism and disposition of SB-649868, a compound structurally similar to this compound, highlighting the importance of understanding the metabolic pathways and disposition of such compounds in humans. The study found that the compound was almost entirely eliminated over a period of 9 days, primarily through fecal excretion, and identified the principal circulating components in plasma extracts (Renzulli et al., 2011).

Radiolabeling and Imaging Applications

The structural analogs of this compound have been explored for their potential in radiolabeling and imaging. Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives labeled with carbon-11 as potential radioligands for visualizing peripheral benzodiazepine receptors in vivo using positron emission tomography (PET). The study showed high specific binding to these receptors in various organs, indicating the potential of these compounds for PBR imaging in vivo (Matarrese et al., 2001).

Wirkmechanismus

Mode of Action

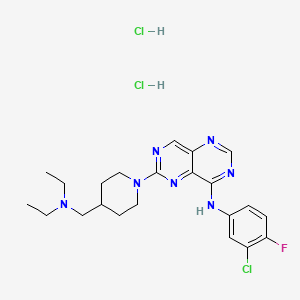

TRPM8-IN-1 acts as an antagonist to the TRPM8 channel . Upon activation, it inhibits the androgen-dependent prostate cancer cell proliferation, migration, and invasiveness . It is highly effective in reverting the androgen-induced increase in prostate cancer cell spheroid size .

Biochemical Pathways

The TRPM8 channel is involved in calcium homeostasis . When the TRPM8 channel is activated, it allows the entry of sodium and calcium ions into the cell, which leads to depolarization and the generation of an action potential . The signal is conducted from primary afferents eventually leading to the sensation of cold and cold pain . TRPM8-IN-1, as an antagonist, inhibits these processes.

Pharmacokinetics

The principles of pharmacokinetics suggest that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability

Result of Action

The result of TRPM8-IN-1 action is the inhibition of the pro-metastatic behavior of prostate cancer-derived cells . It also reverts the proliferation of castrate-resistant prostate cancer cells, provided they express the androgen receptor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TRPM8-IN-1. For instance, the presence of androgens in the environment can affect the efficacy of TRPM8-IN-1, as it has been shown to inhibit androgen-dependent prostate cancer cell proliferation . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

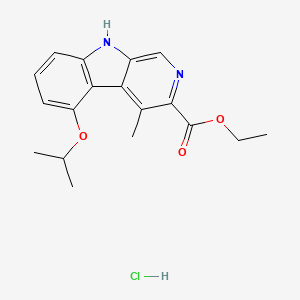

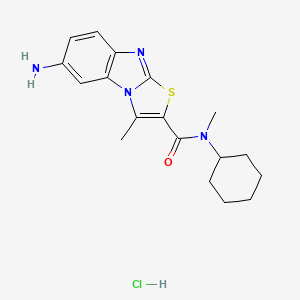

TC-I 2000 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) channel family . The nature of this interaction involves the inhibition of the channel, preventing its activation . This interaction is specific and potent, with an IC50 value of 53 nM .

Cellular Effects

In cells expressing the rTRPM8 channel, such as CHO cells, TC-I 2000 has been shown to inhibit the activation of the channel . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, as TRPM8 channels are involved in a variety of physiological functions.

Molecular Mechanism

The molecular mechanism of action of TC-I 2000 involves its binding to the TRPM8 channel, inhibiting its activation . This can lead to changes in gene expression and cellular function, as the TRPM8 channel plays a role in various signaling pathways.

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCDUDFEGFKKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

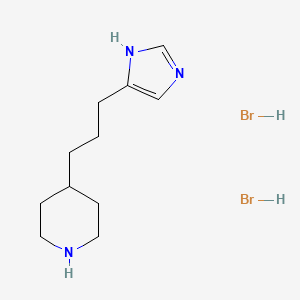

Q1: What are TRP channels, and why are they of interest for drug development?

A: TRP channels are a superfamily of cation channels involved in various sensory processes, including thermosensation, pain perception, and taste. [, ] These channels are attractive drug targets for various conditions, including chronic pain, inflammation, and respiratory diseases. [, ]

Q2: Can you explain the significance of identifying selective TRPM8 antagonists?

A: While TRPM8 agonists show potential for managing pain and itch, the discovery of potent and selective antagonists is crucial for several reasons. Firstly, antagonists can help dissect the specific roles of TRPM8 in different physiological and pathological processes. Secondly, they can serve as valuable tools to counter potential side effects associated with excessive TRPM8 activation. []

Q3: How are fluorescent dyes used to study pore-forming proteins like some TRP channels?

A: Fluorescent dyes are valuable tools for studying pore-forming proteins, including some TRP channels. These dyes can be used to: * Evaluate channel functionality: By monitoring dye influx or efflux through the channel pore, researchers can assess whether the channel is open or closed and study its activation or inhibition. []* Determine biophysical properties: Fluorescent dyes can help determine channel pore size, ion selectivity, and other biophysical properties. []

Q4: The research mentions the potential for genetic variations in TRP channels to contribute to pain disorders. Can you elaborate on this?

A: Research suggests that genetic variations in TRP channels, including those encoding for TRPA1, TRPM8, and TRPV1, might contribute to individual differences in pain sensitivity and susceptibility to neuropathic pain. [] Identifying these variations could pave the way for personalized pain management strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)